molecular formula C14H17ClN2O3S B8111784 rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide

rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide

Cat. No.: B8111784
M. Wt: 328.8 g/mol
InChI Key: CHBGNFUAXNWUQQ-RDBSUJKOSA-N
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Description

rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide: is a complex chemical compound characterized by its unique molecular framework, involving an isothiazolo[4,5-c]azepine core with epoxy and chlorobenzyl substituents. This compound's synthesis and chemical properties make it a subject of interest in various scientific disciplines, including organic chemistry, medicinal chemistry, and pharmacology.

Properties

IUPAC Name

(1S,5S,7R)-3-[(3-chlorophenyl)methyl]-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c15-11-3-1-2-10(4-11)7-17-9-14-8-16-6-12(20-14)5-13(14)21(17,18)19/h1-4,12-13,16H,5-9H2/t12-,13+,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGNFUAXNWUQQ-RDBSUJKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC3(C1S(=O)(=O)N(C3)CC4=CC(=CC=C4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@]3([C@H]1S(=O)(=O)N(C3)CC4=CC(=CC=C4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis typically begins with the assembly of the octahydroisothiazoloazepine framework. This can involve multi-step procedures where functional groups are strategically introduced.

  • Epoxidation of the intermediate structures can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA).

  • The chlorobenzyl group can be introduced via nucleophilic substitution reactions involving chlorobenzyl halides.

Industrial Production Methods:

  • Industrial scale production would involve optimizing the reaction conditions for yield and purity, often employing high-pressure reactors and specialized catalysts to enhance reaction rates and selectivity.

  • Purification steps may include recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The epoxy group can undergo further oxidation under strong oxidative conditions, leading to ring opening and formation of diols.

  • Reduction: The chlorobenzyl substituent could be reduced to a benzyl group using suitable reducing agents.

  • Substitution: The chlorine atom in the chlorobenzyl moiety is prone to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) for reduction of the chlorobenzyl group.

  • Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for nucleophilic substitution of chlorine.

Major Products:

  • These reactions can produce a variety of products, such as diols from oxidation, benzyl derivatives from reduction, and ether derivatives from substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a scaffold in the synthesis of novel organic compounds.

  • Investigated in the context of developing new materials with unique properties.

Biology:

  • Studied for its interactions with biological macromolecules, including enzymes and receptors.

Medicine:

  • Potential lead compound in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors implicated in disease pathways.

Industry:

  • Explored in the development of chemical sensors or catalysts due to its unique structural properties.

Mechanism of Action

  • The mechanism by which this compound exerts its effects can vary depending on the context. In medicinal chemistry, its action may involve binding to enzyme active sites, inhibiting enzyme function, or altering receptor activity.

  • Molecular targets might include enzymes with catalytic residues that interact with the epoxy or chlorobenzyl groups, leading to inhibition or modulation of activity.

  • Pathways involved can include signal transduction pathways where the compound affects key proteins or enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

  • rel-(3aS,7R,8aS)-2-(3-bromobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide.

  • rel-(3aS,7R,8aS)-2-(4-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide.

Uniqueness:

  • Compared to similar compounds, rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide might exhibit distinct biological activity due to differences in the position and nature of substituents.

  • The position of the chlorobenzyl group can influence the compound’s interaction with biological targets, impacting efficacy and specificity in pharmacological contexts.

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